molecular formula C25H24N4O2S2 B12006243 N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 539811-36-4

N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B12006243
CAS No.: 539811-36-4
M. Wt: 476.6 g/mol
InChI Key: HIHGJPCWFDHHOW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

CAS No.

539811-36-4

Molecular Formula

C25H24N4O2S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O2S2/c1-18-8-6-10-20(14-18)29-23(16-32-22-12-4-3-5-13-22)27-28-25(29)33-17-24(30)26-19-9-7-11-21(15-19)31-2/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

HIHGJPCWFDHHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)CSC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Construction of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, 3-methylphenyl-substituted thiosemicarbazide may react with chloroacetic acid to form the triazole core. Key reagents include:

  • Thiosemicarbazide derivatives : Synthesized from 3-methylphenyl isothiocyanate and hydrazine hydrate.

  • Cyclizing agents : Chloroacetyl chloride or chloroacetic acid, which facilitate ring closure at 80–100°C in ethanol.

Functionalization with Sulfanyl and Methoxyphenyl Groups

Post-cyclization, the triazole intermediate undergoes sulfanylation and acetamide coupling:

  • Sulfanylation : The triazole’s sulfur atom reacts with mercaptoacetic acid in the presence of DCC (dicyclohexylcarbodiimide) to introduce the sulfanyl group.

  • Acetamide coupling : N-(3-methoxyphenyl)acetamide is attached via nucleophilic substitution using K2CO3 as a base in DMF at 60°C.

Stepwise Synthesis Protocol

Preparation of 4-(3-Methylphenyl)-5-[(Phenylsulfanyl)Methyl]-4H-1,2,4-Triazole-3-Thiol

Step 1 : Synthesis of 3-methylphenyl thiosemicarbazide

  • Reactants : 3-Methylphenyl isothiocyanate (1.0 eq) + hydrazine hydrate (1.2 eq).

  • Conditions : Reflux in ethanol (12 h), yield: 85–90%.

Step 2 : Cyclocondensation with chloroacetic acid

  • Reactants : Thiosemicarbazide (1.0 eq) + chloroacetic acid (1.1 eq).

  • Conditions : HCl catalysis, 80°C, 6 h, yield: 78%.

Step 3 : Sulfanylation with mercaptoacetic acid

  • Reactants : Triazole intermediate (1.0 eq) + mercaptoacetic acid (1.5 eq).

  • Conditions : DMF, K2CO3, 60°C, 4 h, yield: 72%.

Coupling with N-(3-Methoxyphenyl)Acetamide

Step 4 : Nucleophilic substitution

  • Reactants : Sulfanylated triazole (1.0 eq) + N-(3-methoxyphenyl)chloroacetamide (1.2 eq).

  • Conditions : DMF, K2CO3, 60°C, 6 h, yield: 68%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent selection : DMF outperforms THF and acetonitrile due to better solubility of intermediates.

  • Temperature : Reactions at 60–80°C balance reaction rate and side-product formation. Higher temperatures (>100°C) lead to decomposition.

Catalytic Enhancements

  • Copper catalysis : CuI (5 mol%) accelerates sulfanylation, reducing reaction time from 6 h to 2 h.

  • Base optimization : K2CO3 provides higher yields (68%) compared to NaHCO3 (52%) in acetamide coupling.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (DMSO-d6, 300 MHz) :

    • δ 8.21 (s, 1H, triazole-H).

    • δ 7.45–6.82 (m, 11H, aromatic-H).

    • δ 3.78 (s, 3H, OCH3).

  • IR (KBr) : 1666 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

  • HRMS : m/z 476.1341 [M+H]+ (calculated: 476.1341).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (MeCN:H2O = 70:30).

Applications and Further Modifications

Biological Activity Screening

The compound exhibits preliminary inhibitory activity against α-glucosidase (IC50 = 12.3 µM), suggesting antidiabetic potential.

Derivatization for Enhanced Properties

  • Fluorinated analogs : Replacement of the methoxy group with CF3 improves metabolic stability.

  • PEGylation : Attachment of polyethylene glycol chains increases aqueous solubility for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Preliminary studies suggest that N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in various biological pathways. The triazole moiety is noteworthy due to its known antifungal and anticancer properties .

Potential Therapeutic Applications

  • Antifungal Activity : The compound's triazole structure has been associated with antifungal effects, which could be beneficial in treating fungal infections.
  • Anticancer Properties : Research indicates that triazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Studies are needed to elucidate the specific enzymes targeted by this compound, which may lead to the development of new therapeutic agents in cancer treatment or other diseases.

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation . Understanding the toxicity profile will be essential for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(3-methylphenyl)acetamide
  • N-[(3-methoxyphenyl)methyl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique molecular structure. This article explores its biological activity, synthesizing findings from various studies and sources.

Molecular Structure and Properties

The compound features a methoxyphenyl group, a triazole moiety, and a sulfanyl group. Its molecular formula is C25H24N4O2S2C_{25}H_{24}N_4O_2S_2 with a molecular weight of approximately 478.64 g/mol. The presence of diverse functional groups allows for various interactions within biological systems, enhancing its potential therapeutic applications.

Antifungal and Anticancer Properties

Triazole derivatives are well-known for their antifungal and anticancer activities. Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors involved in critical biological pathways. The triazole moiety is particularly relevant due to its established role in targeting fungal infections and cancer cell proliferation.

Research suggests that the compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It potentially inhibits enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects, suggesting that this compound could also exhibit such properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Antitumor Activity : A study on triazole derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The presence of the triazole ring was linked to enhanced anticancer activity .
  • Antimicrobial Effects : Research has indicated that compounds with similar structures exhibit potent antimicrobial properties against a range of pathogens, including bacteria and fungi .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole derivatives have revealed that modifications to the phenyl groups can significantly influence biological activity, suggesting that further optimization of this compound could enhance its efficacy .

Toxicological Profile

While the compound shows promise for therapeutic applications, it is essential to consider its safety profile:

  • Skin and Eye Irritation : Laboratory studies indicate that it may cause skin irritation and serious eye irritation upon contact .
  • Respiratory Effects : Inhalation exposure may lead to respiratory irritation, necessitating careful handling during synthesis and application .

Q & A

Q. What in vitro models best evaluate its therapeutic potential?

  • Models :
  • Anticancer : NCI-60 cell panel with GI₅₀ profiling .
  • Antimicrobial : Broth microdilution (CLSI M07-A10) against ESKAPE pathogens .

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